Acridine mustard free base

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

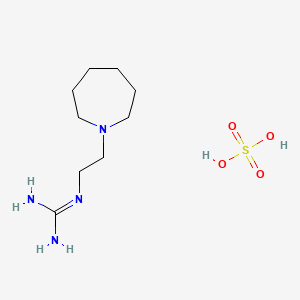

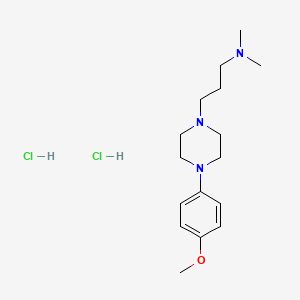

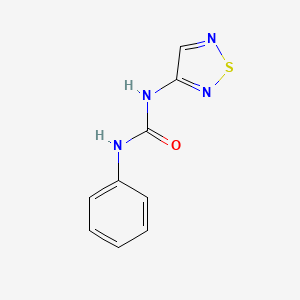

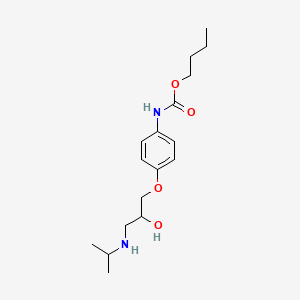

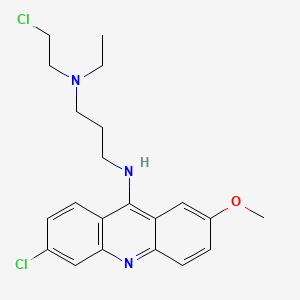

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine is a member of acridines.

Applications De Recherche Scientifique

Mutagenicity and Genetic Alterations

Acridine mustard, specifically ICR-170, a nitrogen mustard derivative of acridine, has been extensively studied for its mutagenic properties. It has been shown to produce predominantly base-pair insertions or deletions and a lower frequency of base-pair substitutions. This mutagenicity was observed in tests on Neurospora crassa and is attributed to both the acridine ring and the nitrogen mustard group in its molecular structure (Malling, 1967). Additionally, ICR-170 has been shown to induce frame shift mutations in Drosophila melanogaster, suggesting a complex mutagenic process involving both the acridine and the nitrogen mustard components (Carlson, Sederoff, & Cogan, 1967).

Anticancer Properties

Acridine derivatives, including acridine mustard, have been recognized for their anticancer properties. These compounds intercalate within the double-stranded DNA structure, interfering with cellular machinery, and have shown potential in targeting specific biological molecules like topoisomerases and telomerases. Their ability to function as chemotherapeutic agents, based on their DNA-affinic properties, has been a significant area of research (Belmont, Bosson, Godet, & Tiano, 2007).

DNA Interactions and Cytotoxicity

Studies have explored the structure-activity relationships of acridine-linked aniline mustards, focusing on their cytotoxicity, antitumor activity, and DNA cross-linking ability. These compounds, by varying the length of the linker chain, show a relationship between chain length and biological properties, including DNA alkylation and antitumor activities (Valu et al., 1990).

Chromosome Markers and Heterochromatin Analysis

Acridine derivatives like Quinacrine dihydrochloride and its mustard have been utilized as chromosome markers and for investigating the chemical differentiation of euchromatin and heterochromatin, providing insights into chromosomal structures and functions (Vosa, 1970).

DNA Repair Mechanisms

Studies on the excision of DNA adducts formed by nitrogen mustards, including acridine mustard, by bacterial and mammalian 3-methyladenine-DNA glycosylases, have contributed to understanding DNA repair mechanisms. These studies highlight the role of specific proteins in eliminating cytotoxic adducts from DNA, providing insights into cellular responses to DNA damage (Mattes, Lee, Laval, & O'Connor, 1996).

Propriétés

Numéro CAS |

13015-79-7 |

|---|---|

Nom du produit |

Acridine mustard free base |

Formule moléculaire |

C21H25Cl2N3O |

Poids moléculaire |

406.3 g/mol |

Nom IUPAC |

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine |

InChI |

InChI=1S/C21H25Cl2N3O/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25) |

Clé InChI |

OIFINQAUHKZSBV-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |

SMILES canonique |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |

Autres numéros CAS |

13015-79-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.